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Compound of Interest

Compound Name: 4-lodobutan-2-ol

Cat. No.: B14737326

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-lodobutan-2-ol, a valuable chemical intermediate in organic synthesis and drug
development. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents predicted data based on the analysis of structurally analogous
compounds. The information herein is intended to serve as a reference for the identification
and characterization of 4-lodobutan-2-ol.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-lodobutan-2-ol. These predictions are derived
from the known spectral characteristics of butan-2-ol and 2-iodobutane.

'H NMR (Proton NMR) Data (Predicted)

e Solvent: CDCls

e Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.85 m 1H CH-OH
~3.20 t 2H CHz-l
~1.90 m 2H CH:z
~1.25 d 3H CHs
~2.0-3.0 brs 1H OH

3C NMR (Carbon NMR) Data (Predicted)

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
~68 CH-OH

~40 CH2

~25 CHs

~10 CHz-l

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm~?) Intensity Assignment
~3350 Strong, Broad O-H stretch
~2960 Strong C-H stretch (sp?)
~1450 Medium C-H bend
~1100 Strong C-O stretch
~500-600 Medium C-I stretch
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MS (Mass Spectrometry) Data (Predicted)

« lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

200 Low [M]* (Molecular lon)
185 Low [M-CHs]*

127 Medium [+

73 High [M-I]*

55 High [CaH7]*

45 Very High [C2Hs0]* (Base Peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 4-lodobutan-2-ol into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCIs) to the vial and gently swirl to
dissolve the sample completely.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (*H and 3C NMR):

 Insert the NMR tube into the spectrometer's autosampler or manually lower it into the
magnet.
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» Lock the spectrometer on the deuterium signal of the CDCls.
» Shim the magnetic field to achieve optimal homogeneity.

e For *H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

e For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and longer relaxation times of the 13C nucleus.

e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectra to the residual solvent peak (CDCls: & 7.26 ppm for *H and 6 77.16
ppm for 3C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a single drop of neat 4-lodobutan-2-ol directly onto the center of the ATR crystal.
Data Acquisition (FTIR):
e Acquire a background spectrum of the clean, empty ATR crystal.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
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Mass Spectrometry

Sample Introduction (Direct Infusion for a Liquid Sample):

e Prepare a dilute solution of 4-lodobutan-2-ol in a volatile solvent such as methanol or
acetonitrile.

« Introduce the sample into the ion source via direct infusion using a syringe pump at a low
flow rate.

Data Acquisition (Electron lonization - El):

The sample is introduced into a high-vacuum chamber where it is vaporized.

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-lodobutan-2-ol.
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Sample Preparation

4-lodobutan-2-ol
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Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of 4-lodobutan-2-ol.

¢ To cite this document: BenchChem. [Spectroscopic Data of 4-lodobutan-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b14737326#spectroscopic-data-nmr-ir-ms-of-4-
iodobutan-2-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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